N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a heterocyclic benzothiazole derivative functionalized with a dimethylsulfamoyl group at the 6-position of the benzothiazole core and a 2-fluorobenzamide moiety at the 2-position. This compound belongs to a broader class of benzothiazole-based molecules known for their structural versatility and biological relevance, including antimicrobial, anticancer, and neuroprotective activities . The dimethylsulfamoyl group enhances electron-withdrawing properties and may influence binding interactions in biological systems, while the fluorine substituent on the benzamide ring modulates electronic and steric effects .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWDJCLUJBAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The intermediate products are then purified and characterized using techniques like IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new benzothiazole derivatives with modified functional groups.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural Comparison of Key Analogues
Key Observations
Fluorine substituents (2- vs. For example, the 2-fluoro isomer in the target compound may exhibit better π-stacking than the 3-fluoro variant .
Crystallographic Properties :
- Single-crystal XRD data for 2-BTFBA (a = 5.22 Å, volume = 1195.61 ų) suggests that sulfamoyl substitution (as in the target compound) would likely reduce lattice symmetry due to bulkier substituents, affecting packing efficiency and optical properties.
Synthetic Yields: 2-BTFBA was synthesized in 82% yield via benzoylation of 2-aminobenzothiazole .
Biological Activity :
- The trifluoromethyl analogue (BTA) exhibited a pIC₅₀ of 7.8 against CK-1δ, with a GlideXP score of -3.78 kcal/mol . The dimethylsulfamoyl group in the target compound may improve solubility and target affinity compared to hydrophobic CF₃ groups.
Physicochemical and Spectroscopic Differences
Table 2: FT-IR Spectral Assignments
| Compound | N-H Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) | Aromatic C=C (cm⁻¹) |
|---|---|---|---|
| Target Compound (Predicted) | ~3230 | ~1670 | ~1550 |
| 2-BTFBA | 3233 | 1670 | 1535 |
| 2-ABT (Starting Material) | 3393 | N/A | 1521 |
- The target compound’s sulfamoyl group may redshift the N-H stretch compared to 2-BTFBA due to electron withdrawal .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H12F2N2O2S2
- Molecular Weight : 314.37 g/mol
The structure features a benzothiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.
1. Enantioselective Arylation
This compound has been utilized in enantioselective arylation processes. Research indicates that it can facilitate the formation of chiral diarylmethylamines with high yields (up to 98%) and excellent enantioselectivities (up to 99% ee) using a rhodium-catalyzed reaction with arylboroxines.
2. Synthesis of Medicinal Compounds
The compound plays a crucial role in synthesizing sulfonamides, which are important in treating various bacterial infections. The synthesis involves aminotetralin-derived sulfamides that act as acetylcholinesterase inhibitors, potentially leading to new treatments for neurodegenerative diseases.
3. Electrolyte Development for Lithium Batteries
Recent studies have explored the use of this compound in developing a novel full fluorosulfonyl (FFS) electrolyte for lithium-metal batteries. This application demonstrates its versatility beyond traditional medicinal chemistry, contributing to advancements in energy storage technology. The FFS electrolyte showed excellent initial coulombic efficiency (91%) and improved performance with cycling.
Case Study 1: Enantioselective Synthesis
In a study focused on the enantioselective synthesis of chiral compounds, researchers employed this compound as a key intermediate. The results indicated that the compound significantly enhanced the reaction's selectivity and yield, showcasing its utility in asymmetric synthesis.
Case Study 2: Neuropharmacological Applications
Another study investigated the pharmacological effects of sulfonamides derived from this compound on acetylcholinesterase activity. The results demonstrated that these derivatives exhibited inhibitory effects, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.
Research Findings Summary
| Study | Application | Results | Reference |
|---|---|---|---|
| Enantioselective Arylation | Synthesis of chiral diarylmethylamines | Yields up to 98%, ee up to 99% | |
| Sulfonamide Synthesis | Acetylcholinesterase inhibitors | Potential for neurodegenerative treatment | |
| Lithium Battery Development | FFS electrolyte | Initial CE of 91%, improved cycling efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
